molecular formula C9H13N3O B1614374 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine CAS No. 915707-59-4

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine

Cat. No. B1614374
CAS RN: 915707-59-4
M. Wt: 179.22 g/mol
InChI Key: OGPGKFFHFGZOBY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine is characterized by a pyrido-oxazine ring system with a methylamine substituent. The detailed structure can be visualized using tools like ChemSpider .

Scientific Research Applications

Catalytic Hydrogenation Applications

A study by Sukhorukov et al. (2008) examined the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates. This process produces a dynamic mixture of enamines and tetrahydro-2-furanamines, which can further transform into 1,4-amino alcohols or isomeric dihydrofurans under varied conditions. The research proposes a general mechanistic scheme for hydrogenation that involves initial N–O bond cleavage, highlighting the compound's role in synthetic organic chemistry Sukhorukov et al., 2008.

Supramolecular Assembly and Hydrogen Bonding

Wang et al. (2014) reported on the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and a series of N-containing heterocycles. These structures are characterized by a significant number of hydrogen bonds, demonstrating the compound's utility in forming diverse supramolecular architectures. This study emphasizes the role of weak but highly directional C–H⋯O and C–H⋯F interactions in constructing higher-order structures Wang et al., 2014.

Antifungal Potential

Research by Reich et al. (1989) focused on the synthesis and biological activity of pyrido[3,4-e]-1,2,4-triazines and related heterocycles as potential antifungal agents. Modifications to the pyridyl ring and the introduction of various substituents led to compounds that exhibited inhibitory effects against Candida, Aspergillus, Mucor, and Trychophyton species, suggesting the therapeutic potential of these compounds in antifungal applications Reich et al., 1989.

Insulin Enhancing Properties

A study by Mukherjee et al. (2011) introduced a Schiff base derived from vitamin B6 that, upon coordination with oxidovanadium(IV), exhibits insulin-enhancing properties. This research underscores the potential of these compounds in developing therapeutic agents for diabetes management, highlighting the compound's relevance in medicinal chemistry Mukherjee et al., 2011.

Ytterbium(III) Sensing

Zamani et al. (2007) developed a ytterbium(III) PVC membrane electrode using a specific ionophore. This electrode showed excellent selectivity and sensitivity for Yb(3+), demonstrating the compound's application in analytical chemistry, especially for the detection and quantification of rare earth elements Zamani et al., 2007.

Safety And Hazards

  • Specific target organ toxicity (single exposure) may affect the respiratory system .

properties

IUPAC Name

(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-2-3-13-8-4-7(5-10)6-11-9(8)12/h4,6H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPGKFFHFGZOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1N=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640355
Record name 1-(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine

CAS RN

915707-59-4
Record name 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b]-1,4-oxazine-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine
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(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine
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Reactant of Route 6
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine

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